molecular formula C6H11N3O3 B108957 2-Oxoarginine CAS No. 3715-10-4

2-Oxoarginine

Cat. No.: B108957
CAS No.: 3715-10-4
M. Wt: 173.17 g/mol
InChI Key: ARBHXJXXVVHMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoarginine, also known as 2-oxo-5-guanidinopentanoic acid, is a guanidino compound that is a metabolite of arginine catabolism. It is characterized by the presence of a keto group at the second carbon and a guanidino group at the fifth carbon. This compound is particularly significant in the context of metabolic disorders such as argininemia, where its levels are notably elevated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxoarginine can be synthesized through various chemical routes. One common method involves the oxidation of arginine using specific oxidizing agents. The reaction typically requires controlled conditions to ensure the selective oxidation of the amino group to a keto group without affecting the guanidino group.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with readily available precursors such as arginine or its derivatives. The synthesis involves steps like nitration, reduction, and oxidation under carefully controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Oxoarginine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group back to an amino group.

    Substitution: The guanidino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 2-amino-5-guanidinopentanoic acid and other substituted guanidino compounds .

Scientific Research Applications

2-Oxoarginine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-arginine: A precursor to 2-oxoarginine, involved in nitric oxide synthesis.

    4-Guanidinobutyric acid: Another guanidino compound with similar metabolic roles.

    2-Oxoadipic acid: A keto acid with structural similarities.

Uniqueness: this compound is unique due to its specific role in arginine catabolism and its elevated levels in certain metabolic disorders. Unlike other similar compounds, it serves as a precise biomarker for conditions like argininemia and premature ovarian failure .

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBHXJXXVVHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190632
Record name alpha-Keto-delta-guanidinovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Oxoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3715-10-4
Record name α-keto-δ-Guanidinovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3715-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Keto-delta-guanidinovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Keto-delta-guanidinovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-carbamimidamido-2-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Oxoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxoarginine
Reactant of Route 2
2-Oxoarginine
Reactant of Route 3
2-Oxoarginine
Reactant of Route 4
2-Oxoarginine
Reactant of Route 5
2-Oxoarginine
Reactant of Route 6
2-Oxoarginine
Customer
Q & A

Q1: What is the potential role of 2-oxoarginine as a biomarker for glioma?

A: Research suggests that this compound may serve as a potential biomarker for glioma. A prospective study found significantly lower serum levels of this compound in individuals who later developed glioma, even years before clinical diagnosis. [] This suggests a possible link between this compound and glioma development, although further research is needed to confirm its utility as a diagnostic or prognostic biomarker.

Q2: Has this compound been linked to any other diseases besides glioma?

A: Yes, this compound has been associated with other health conditions. For instance, a study observed elevated levels of this compound in the saliva of patients with oral leukoplakia and oral squamous cell carcinoma compared to healthy controls. [] Additionally, in a study investigating cardiovascular disease risk, higher mid-life serum levels of this compound were associated with a lower risk of cardiovascular events later in life. []

Q3: What is the connection between this compound and acrylamide exposure?

A: In a study using rats, exposure to acrylamide led to significantly elevated levels of this compound in urine compared to a control group. [] This suggests that acrylamide exposure may disrupt metabolic pathways related to this compound, potentially serving as a marker of acrylamide-induced neurotoxicity.

Q4: How does this compound relate to metal exposure during pregnancy?

A: Research indicates a complex relationship between this compound and metal exposure during pregnancy. A study analyzing urine samples from pregnant women found that exposure to certain metals, including cadmium, cobalt, copper, cesium, manganese, thallium, and vanadium, was significantly associated with alterations in the levels of various amino acid metabolic intermediates, including this compound. [] This finding suggests that metal exposure may disrupt amino acid metabolism, with potential implications for maternal and fetal health.

Q5: Does this compound play a role in canine exocrine pancreatic insufficiency (EPI)?

A: A study investigating metabolic disturbances in dogs with EPI identified significant differences in the abundance of several amino acids in the serum of affected dogs compared to healthy controls, including this compound. [, ] This finding suggests potential alterations in amino acid metabolism associated with EPI, although further research is needed to elucidate the specific role of this compound in the disease process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.